![molecular formula C22H18ClFN4O4 B4798866 4-[((E)-1-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4798866.png)
4-[((E)-1-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Overview
Description
4-[((E)-1-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, furan rings, and chlorofluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[((E)-1-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the furan rings: This involves the reaction of furfural with appropriate reagents to form furan derivatives.
Attachment of the chlorofluorophenyl group: This step requires the use of chlorofluorobenzene derivatives and appropriate coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-[((E)-1-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties could be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Research: The compound could be used as a probe to study biological pathways and interactions.
Industrial Applications:
Mechanism of Action
The mechanism by which 4-[((E)-1-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-{(E)-[(2-CHLORO-4-NITROPHENYL)IMINO]METHYL}-2-[(2-FURYLMETHYL)AMINO]-9-METHYL-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE
- 2,2-Bis[4-(4-amino-2-trifluoromethylpenoxy)phenyl]sulfone
Uniqueness
4-[((E)-1-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of functional groups and structural features, which confer specific reactivity and potential applications not found in similar compounds. Its ability to undergo a variety of chemical reactions and its potential for diverse applications make it a valuable compound for further research and development.
Properties
IUPAC Name |
4-[[5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl]methylideneamino]-N-(furan-2-ylmethyl)-2-methylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN4O4/c1-28-21(22(29)26-10-15-3-2-8-30-15)19(12-27-28)25-11-16-5-6-17(32-16)13-31-20-7-4-14(24)9-18(20)23/h2-9,11-12H,10,13H2,1H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUWOFRMGJBCBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)N=CC2=CC=C(O2)COC3=C(C=C(C=C3)F)Cl)C(=O)NCC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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